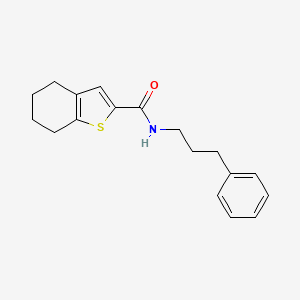

![molecular formula C20H20N2O3 B2583961 2-Methoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide CAS No. 903338-85-2](/img/structure/B2583961.png)

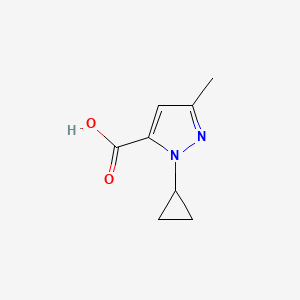

2-Methoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-Methoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide” is also known as Ofloxacin . It is a second-generation fluoroquinolone antibiotic . This compound is often given as a topical treatment for ocular and otic infections . Like other fluoroquinolones, ofloxacin inhibits DNA gyrase and topoisomerase IV . It exhibits antibacterial efficacy against both gram-positive and gram-negative bacteria .

Molecular Structure Analysis

The molecular formula of Ofloxacin is C18H20FN3O4 . The systematic/IUPAC name is Methyl 7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate .Physical And Chemical Properties Analysis

Ofloxacin has a melting point of 250-257°C (dec.) . It is slightly soluble in water, DMSO, methanol, chloroform, and soluble in 1M NaOH (50 mg/mL) .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Research in the field often involves the synthesis of complex organic compounds with potential biological activities. For instance, studies on the synthesis of novel cyclic dipeptidyl ureas and their structural analysis through X-ray diffraction highlight the intricate methods used to create and analyze compounds with similar complexity (Sañudo et al., 2006). Additionally, research on new supramolecular packing motifs involving π-stack surrounded by a triple helical network of hydrogen bonds showcases the advanced structural understanding required for such molecules (Lightfoot et al., 1999).

Novel Synthesis Pathways

The development of innovative synthesis pathways is crucial for creating compounds with desired properties. Studies have shown the effectiveness of oxidative synthesis in generating azacyclic derivatives, which can serve as intermediates for more complex bioactive substances (Amano & Nishiyama, 2006). Such methodologies could potentially be applied or adapted for the synthesis of compounds like 2-Methoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide.

Biological Activities and Applications

The exploration of biological activities is another critical aspect of scientific research applications. While direct studies on the specific compound might not be available, research into similar compounds provides valuable insights. For example, the synthesis and investigation of novel benzodifuranyl derivatives for their anti-inflammatory and analgesic activities illustrate the potential therapeutic applications of complex organic molecules (Abu‐Hashem et al., 2020).

Molecular Modifications and Characterization

Molecular modifications and the subsequent characterization of these changes are pivotal in understanding the properties and potential applications of a compound. Research demonstrating the introduction of deuterium and tritium into molecules for labeling purposes, as well as the study of their molecular structural describe and antioxidant activity, showcases the depth of analysis required in this field (Shevchenko et al., 2014).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-methoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-25-17-7-3-2-6-16(17)20(24)21-15-11-13-5-4-10-22-18(23)9-8-14(12-15)19(13)22/h2-3,6-7,11-12H,4-5,8-10H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMYVUMAZZDDJRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B2583884.png)

![[4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine](/img/structure/B2583887.png)

![Methyl (1-(benzo[b]thiophen-3-yl)propan-2-yl)carbamate](/img/structure/B2583895.png)

![Methyl 4-[[2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2583898.png)

![2-[(5-chloro-2-acetamidophenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2583899.png)

![6-benzyl-2,5-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2583900.png)